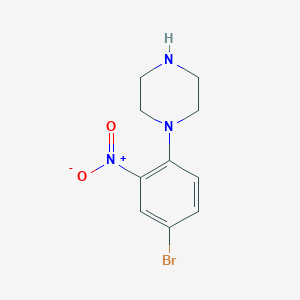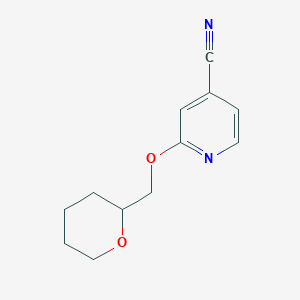
2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile
Overview
Description
2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile is a chemical compound with the molecular formula C12H14N2O2 . It is used in various research applications .
Molecular Structure Analysis
The molecular weight of this compound is 218.255 . The molecule contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom .Scientific Research Applications
Synthesis in Medicinal Chemistry 2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile and its derivatives are synthesized for potential applications in medicinal chemistry. Patil et al. (2012) synthesized a series of 2, 6-Diaryl-4-5-Secondary aminonicotinonitriles derivatives, which exhibited potent antibacterial activity against various strains, demonstrating the compound's relevance in developing antimicrobial agents Patil et al., 2012.
Role in Organic Synthesis The compound is crucial in the synthesis of various heterocyclic compounds. Maleki and Sheikh (2015) discussed its role in the synthesis of 2-Amino-2-chromene and 2-Amino-3-cyano-4H-pyran derivatives, which are important due to their broad range of pharmaceutical properties and industrial applications Maleki & Sheikh, 2015.
Antioxidative and Antihypertensive Properties Compounds structurally related to this compound are reported to exhibit significant antioxidative and antihypertensive properties. Maneesh and Chakraborty (2018) isolated O-heterocyclic analogues with 2H-pyran structures from the seaweed Sargassum wightii, which displayed potential as natural antioxidant and antihypertensive functional food supplements Maneesh & Chakraborty, 2018.
Catalysis in Green Chemistry this compound-related compounds also find applications as catalysts in green chemistry. Shirini and Daneshvar (2016) used taurine for the promotion of Knoevenagel reaction, a critical reaction in the synthesis of various derivatives, highlighting the compound's role in environmentally friendly organic syntheses Shirini & Daneshvar, 2016.
Educational Use in Organic Chemistry The synthesis of related compounds is used in educational settings to illustrate key concepts in organic chemistry. Brisbois et al. (1997) discussed the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran to demonstrate important reactions and techniques, including Markownikov Addition and flash column chromatography Brisbois et al., 1997.
properties
IUPAC Name |
2-(oxan-2-ylmethoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-10-4-5-14-12(7-10)16-9-11-3-1-2-6-15-11/h4-5,7,11H,1-3,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHBOWYDVMUODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



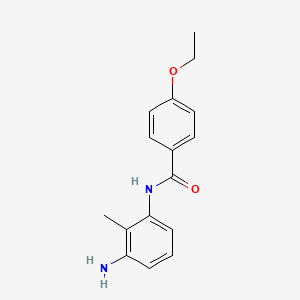
![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)


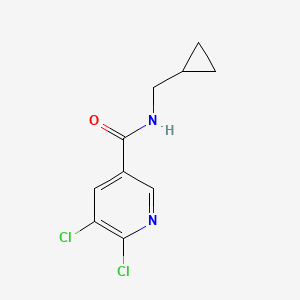



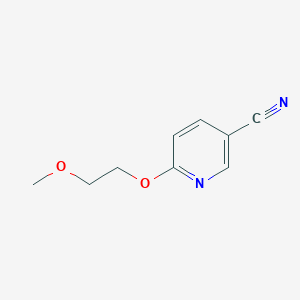

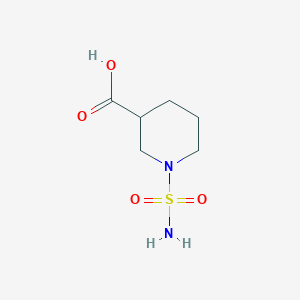
![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)

